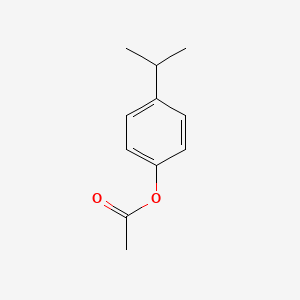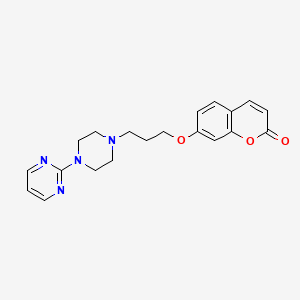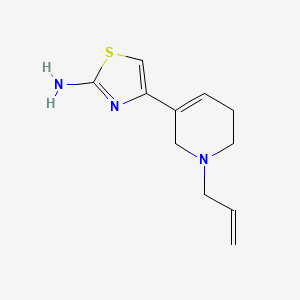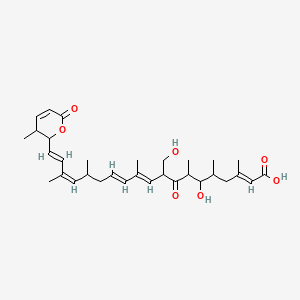
L-Name
Overview
Description
N-omega-nitro-L-arginine methyl ester is a synthetic compound that acts as a nitric oxide synthase inhibitor. It is a more soluble analog of arginine and is widely used in scientific research to study the role of nitric oxide in various physiological and pathological processes .
Mechanism of Action
Target of Action
L-NAME, or Nω-Nitro-L-arginine methyl ester, primarily targets nitric oxide synthases (NOS) in the body . These enzymes are responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Mode of Action
This compound acts as a nonselective inhibitor of NOS, binding to the enzyme and preventing it from synthesizing NO . This inhibition leads to a decrease in NO bioavailability, which can affect various physiological processes that rely on NO signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO signaling pathway. By inhibiting NOS, this compound reduces the production of NO, thereby affecting the downstream effects of NO signaling . These effects can include changes in blood pressure and vascular reactivity, as NO plays a key role in regulating these physiological responses .
Pharmacokinetics
The pharmacokinetics of this compound, like any drug, involves the processes of absorption, distribution, metabolism, and excretion (ADME). Generally, these properties would determine the bioavailability of this compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of NOS by this compound leads to a decrease in NO production, which can have various molecular and cellular effects. For instance, it can lead to changes in blood pressure and vascular reactivity . In the context of disease models, this compound has been used to induce hypertension in experimental animals . Moreover, studies have shown that this compound treatment can lead to biochemical alterations in renal tissue, potentially causing renal damage .
Biochemical Analysis
Biochemical Properties
L-NAME plays a significant role in biochemical reactions, particularly as an inhibitor of NOS activity . It interacts with enzymes such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide (NO) bioavailability . The nature of these interactions involves the competitive inhibition of the enzyme’s active site, preventing the normal substrate, L-arginine, from binding and thus reducing the production of NO .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the NO signaling pathway, which plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response . By inhibiting NO production, this compound can affect gene expression and cellular metabolism, leading to changes in blood pressure and vascular reactivity .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into a fully functional inhibitor, L-NNA, through the hydrolysis of the methyl ester by cellular esterases . It exerts its effects at the molecular level by binding to the active site of NOS, thereby inhibiting the enzyme’s activity and reducing NO production . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Acute and chronic this compound treatment leads to changes in blood pressure and vascular reactivity due to decreased NO bioavailability . Lower doses of this compound may also activate NO production via feedback regulatory mechanisms if administered for a longer time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to hypertension and other adverse effects due to the significant reduction in NO production . Lower doses administered over a longer period may lead to an increase in NO production through feedback mechanisms .
Metabolic Pathways
This compound is involved in the nitric oxide synthase pathway, where it acts as a competitive inhibitor of NOS enzymes . This interaction can affect metabolic flux and the levels of various metabolites, including NO .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . Its accumulation within cells can affect its localization and the extent of its inhibitory effects on NOS .
Subcellular Localization
This compound is localized within the cytoplasm of cells, where it interacts with NOS enzymes . Its activity and function can be affected by various factors, including its concentration within the cell and the presence of its substrate, L-arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-omega-nitro-L-arginine methyl ester is typically synthesized by reacting nitric acid with L-arginine methyl ester. The reaction involves nitration of the guanidine group of L-arginine methyl ester to form the nitro derivative .
Industrial Production Methods: The industrial production of N-omega-nitro-L-arginine methyl ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-omega-nitro-L-arginine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
N-omega-nitro-L-arginine methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used to study the role of nitric oxide in various chemical reactions and processes.
Biology: Employed in research on cellular signaling pathways involving nitric oxide.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and neurodegenerative diseases.
Industry: Utilized in the development of nitric oxide-related products and technologies .
Comparison with Similar Compounds
N-omega-nitro-L-arginine: Another nitric oxide synthase inhibitor with similar properties.
NG-monomethyl-L-arginine: A competitive inhibitor of nitric oxide synthase.
L-N6-(1-Iminoethyl)lysine dihydrochloride: A selective inhibitor of inducible nitric oxide synthase
Uniqueness: N-omega-nitro-L-arginine methyl ester is unique due to its high solubility and cell permeability, making it more effective in various experimental settings compared to other similar compounds .
Properties
IUPAC Name |
methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWZGJVSDFYRIX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50903-99-6 | |
| Record name | NG-Nitro-L-arginine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50903-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NG-Nitroarginine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050903996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-omega-nitro-L-arginine methyl ester | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-NAME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55S2QJN2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)






